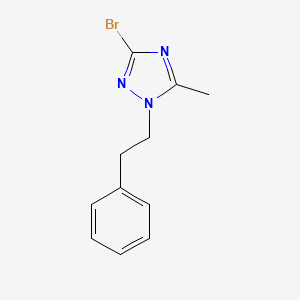![molecular formula C21H23N3O2S2 B2514471 (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-15-7](/img/structure/B2514471.png)
(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound used in scientific research1. It exhibits diverse properties and finds applications in drug discovery, chemical biology, and material science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The specific molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of benzothiazole and piperazine derivatives due to their significant antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating benzothiazole and piperazine moieties, demonstrating variable and modest antimicrobial activity against bacteria and fungi. These compounds were synthesized through a multi-step process, starting from amino-substituted benzothiazoles and chloropyridine-carboxylic acid, leading to amide derivatives with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial properties. Pancholia et al. (2016) prepared and tested a series of benzo[d]thiazole-2-carboxamides against the Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited potent anti-mycobacterial activity with minimal inhibitory concentrations in the low micromolar range, highlighting their potential as therapeutic agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Antiproliferative Screening
The synthesis and screening of new thiazole compounds for anticancer activity have been a focus of recent research. Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore (2020) synthesized a series of thiazole derivatives and tested their anticancer activity against breast cancer cells MCF7. One of the compounds demonstrated comparable activity with the standard drug Paclitaxel, suggesting potential applications in cancer therapy (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Synthesis and Insecticidal Activity
Research into novel piperidine thiazole compounds for insecticidal activity has also been conducted. Ding, Pan, Yin, Tan, & Zhang (2019) designed and synthesized new piperidine thiazole derivatives, with some compounds showing promising insecticidal activity against armyworms at various concentrations. This indicates the potential use of such compounds in agricultural pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
Safety And Hazards
There is no specific information available on the safety and hazards associated with this compound.
Direcciones Futuras
The future directions for the use of this compound in research and applications are not specified in the available sources.
Please note that this is a very specific and technical request, and the available online resources may not have all the detailed information. For a comprehensive analysis, you may need to refer to scientific literature or consult with a specialist in this field. I hope this helps! If you have any other questions or need further information, feel free to ask.
Propiedades
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-27-17-6-4-5-15(13-17)20(25)23-9-11-24(12-10-23)21-22-18-8-7-16(26-2)14-19(18)28-21/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUHFXOFFGGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

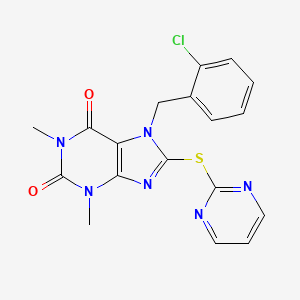

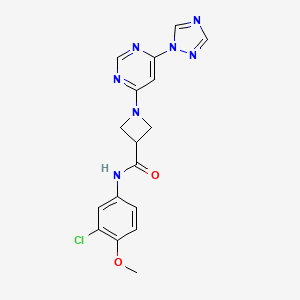
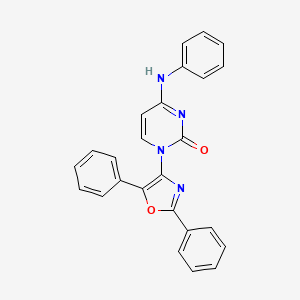
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
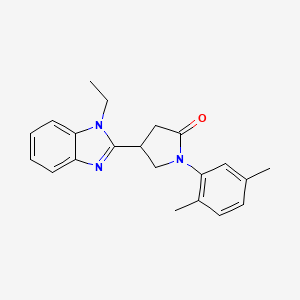
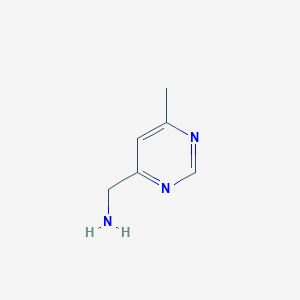
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)
![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)
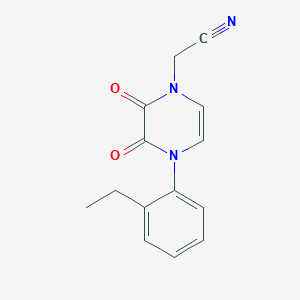

![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2514407.png)
